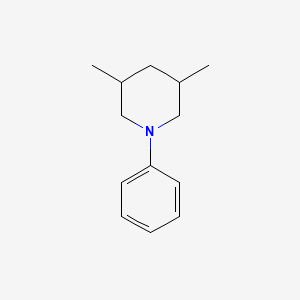

3,5-Dimethyl-1-phenylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.302 |

IUPAC Name |

3,5-dimethyl-1-phenylpiperidine |

InChI |

InChI=1S/C13H19N/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |

InChI Key |

ILWYXSVCDBXLSR-UHFFFAOYSA-N |

SMILES |

CC1CC(CN(C1)C2=CC=CC=C2)C |

Origin of Product |

United States |

The Contextual Significance of Piperidine Derivatives in Chemical Research

The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of a vast array of organic compounds. nih.govsolubilityofthings.com Its derivatives are integral to numerous classes of pharmaceuticals and are found in a wide variety of alkaloids. researchgate.netnih.gov The versatility of the piperidine scaffold allows for extensive functionalization, leading to a diverse range of biological activities. researchgate.netijnrd.org This has made the synthesis and study of substituted piperidines a very active area of research, with thousands of publications dedicated to this topic in recent years. nih.gov The development of new synthetic methodologies to access these compounds, particularly with control over stereochemistry, is a constant pursuit in organic chemistry. nih.gov

An Overview of Structural Features and Stereochemical Considerations in 3,5 Dimethyl 1 Phenylpiperidine

The structure of 3,5-Dimethyl-1-phenylpiperidine is characterized by a piperidine (B6355638) ring substituted with a phenyl group on the nitrogen atom and two methyl groups at the 3 and 5 positions. This substitution pattern gives rise to interesting stereochemical possibilities.

The synthesis of specific stereoisomers of substituted piperidines is a key challenge and a major focus of research. nih.gov Methods such as the hydrogenation of substituted pyridines are commonly employed to prepare these compounds. wikipedia.org For instance, the reduction of 3,5-dimethylpyridine (B147111) can yield both the cis and trans diastereomers of 3,5-dimethylpiperidine (B146706). wikipedia.org The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product.

The Research Landscape and Fundamental Interests in the Compound Class

Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a key step in the synthesis of this compound and related compounds. Both intramolecular and intermolecular methods are employed, each offering distinct advantages in terms of stereocontrol and substituent placement. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor molecule. nih.gov This strategy is often favored for its potential to control stereochemistry.

The cyclization of substrates containing an alkene and an amino group is a powerful method for constructing piperidine rings. nih.gov Gold(I)-catalyzed oxidative amination of non-activated alkenes allows for the difunctionalization of the double bond while simultaneously forming the N-heterocycle. nih.gov Similarly, palladium-catalyzed enantioselective amination using novel pyridine-oxazoline ligands has been developed. nih.gov Another approach involves an intramolecular hydride transfer/cyclization cascade of amides bearing an alkene group, which proceeds efficiently in polar solvents. mdpi.comresearchgate.net

| Catalyst/Reagent | Substrate Type | Key Features |

| Gold(I) complex / Iodine(III) oxidizing agent | Non-activated alkenes | Oxidative amination with simultaneous N-heterocycle formation. nih.gov |

| Palladium catalyst / Pyridine-oxazoline ligand | Non-activated alkenes | Enantioselective approach to piperidine synthesis. nih.gov |

| Hydride Transfer | Alkene group-bearing amides | Efficient in polar solvents, sensitive to water. mdpi.com |

Radical cyclizations provide a versatile route to substituted piperidines. acs.orgacs.org These reactions often proceed with high regioselectivity and can be initiated by various methods. nih.gov For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to synthesize 2,4,5-trisubstituted piperidines. acs.org The choice of radical initiator and trapping agent, such as tributyltin hydride or tris(trimethylsilyl)silane, can significantly influence the diastereoselectivity of the cyclization. acs.orgnih.gov Photoredox catalysis using organic catalysts offers a mild and efficient method for generating aryl radicals that can undergo regioselective cyclization to form complex spiropiperidines. nih.gov

| Radical Source | Key Features | Example Application |

| Aryl Halides (via Photoredox Catalysis) | Mild conditions, high regioselectivity. nih.gov | Synthesis of spirocyclic piperidines. nih.gov |

| 7-substituted-6-aza-8-bromooct-2-enoates | Diastereoselectivity influenced by trapping agent. acs.orgnih.gov | Synthesis of 2,4-disubstituted piperidines. acs.orgnih.gov |

| Stabilized radicals | Forms multiple stereoisomers with varying ratios. acs.org | Synthesis of 2,4,5-trisubstituted piperidines. acs.org |

Intramolecular reductive amination is a widely used and efficient method for the synthesis of piperidines. nih.gov This reaction involves the cyclization of an amino-aldehyde or amino-ketone precursor, followed by reduction of the resulting iminium ion. nih.govresearchgate.net This method has been successfully applied to the synthesis of polyhydroxypiperidine iminosugars from carbohydrate precursors. researchgate.net A one-pot cyclization/reduction cascade of halogenated amides has also been developed, offering a convenient route to piperidines and pyrrolidines without the need for metal catalysts. nih.govnih.gov

| Precursor Type | Key Features |

| Amino-aldehydes/ketones | Forms an iminium ion intermediate that is subsequently reduced. nih.govresearchgate.net |

| Halogenated amides | One-pot reaction integrating amide activation, reduction, and cyclization. nih.govnih.gov |

Asymmetric α-amidoalkylation reactions provide a pathway to enantiomerically enriched α-substituted piperidines. uni-muenchen.de This method utilizes a chiral enamide which acts as an α-amidoalkylation agent. uni-muenchen.de The reaction proceeds through an iminium ion intermediate, and the presence of a chiral auxiliary adjacent to the iminium group directs the nucleophilic attack, leading to a stereoselective bond formation. uni-muenchen.de Subsequent removal of the chiral auxiliary yields the desired optically active piperidine derivative. uni-muenchen.de

Intermolecular Approaches to Piperidine Scaffolds

Intermolecular strategies for piperidine synthesis involve the reaction of two or more separate molecules to form the piperidine ring. nih.gov A common intermolecular approach is the [5+1] annulation, which often utilizes reductive amination. nih.gov This involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced. nih.gov

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov These reactions are advantageous due to their atom economy, step economy, and the ability to generate complex molecules from simple precursors in a convergent manner. nih.govrsc.org

For the synthesis of complex piperidine scaffolds, MCRs offer a powerful approach. nih.gov A notable example is a three-component vinylogous Mannich-type reaction. This reaction can be used to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine alkaloids. rsc.org In this strategy, a functionalized dienolate reacts with an imine and another component to yield a dihydropyridinone, which serves as a versatile intermediate for various chiral piperidine compounds. rsc.org

The table below illustrates a generalized multi-component reaction for piperidine synthesis.

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |

| Aldehyde | Amine | Dienophile | Acid or Base catalyst | Substituted Piperidine |

[5+1] Annulation Methods

The [5+1] annulation strategy is a method for constructing six-membered rings by combining a five-atom component with a one-atom component. While specific examples for the direct synthesis of this compound using this method are not prevalent in the reviewed literature, the general principle can be applied to piperidine synthesis.

This approach would typically involve the reaction of a bifunctional five-carbon chain with a nitrogen source. The development of such methodologies is an active area of research in organic synthesis.

Hydrogenation of Pyridine (B92270) Precursors

A common and industrially significant method for the synthesis of piperidines is the hydrogenation of the corresponding pyridine precursors. google.comwikipedia.org This approach is widely used due to the ready availability of a diverse range of substituted pyridines. researchgate.net

Catalytic Hydrogenation of Pyridines to Piperidines

The catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine) is a primary route to obtain 3,5-dimethylpiperidine (B146706). google.comwikipedia.orgtuodaindus.com This process typically involves reacting 3,5-dimethylpyridine with hydrogen gas in the presence of a metal catalyst. tuodaindus.com

Various catalysts have been employed for this transformation, with ruthenium on carbon (Ru/C) being a particularly effective choice. researchgate.nettuodaindus.comchemicalbook.com The reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving high yields and selectivity. chemicalbook.com For instance, the hydrogenation of 3,5-dimethylpyridine using a 5% Ru/C catalyst in an aqueous acetic acid solution at 90°C and a hydrogen pressure of 3.0 MPa can yield 3,5-dimethylpiperidine in high purity. chemicalbook.com The reaction can produce both cis and trans isomers of 3,5-dimethylpiperidine, and the ratio of these isomers can be influenced by the catalyst and reaction conditions. google.comtuodaindus.com

Below is a table summarizing typical conditions for the catalytic hydrogenation of 3,5-dimethylpyridine.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Product |

| 5% Ru/C | Acetic acid/water | 90 | 3.0 | 8 | 3,5-Dimethylpiperidine chemicalbook.com |

| Ruthenium-Nickel composite | Deionized water | 160 | 3.4 | 6 | trans-3,5-Dimethylpiperidine google.com |

Following the synthesis of 3,5-dimethylpiperidine, the phenyl group can be introduced at the nitrogen atom through N-alkylation or N-arylation reactions. A common method for N-alkylation involves reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net For the synthesis of 1-phenylpiperidine (B1584701) derivatives, methods such as the Buchwald-Hartwig amination can be employed, which involves the palladium-catalyzed coupling of an amine with an aryl halide.

Asymmetric Hydrogenation for Enantioselective Synthesis

The development of enantiomerically pure piperidine derivatives is of significant interest for pharmaceutical applications. Asymmetric hydrogenation provides a direct route to chiral piperidines from prochiral pyridine precursors. This is often achieved by using chiral catalysts, typically complexes of transition metals like rhodium or iridium with chiral phosphine (B1218219) ligands. nih.govnih.gov

In the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium (B92312) salts, high enantiomeric excesses (up to 90% ee) have been achieved using a Rh-JosiPhos catalyst in the presence of an organic base like triethylamine. nih.gov Mechanistic studies suggest that the reaction proceeds through a dihydropyridine (B1217469) intermediate, and the base plays a crucial role in achieving high enantioselectivity. nih.gov While a specific example for the asymmetric hydrogenation to this compound was not found, the principles can be extended to appropriately substituted pyridine precursors.

Installation and Functionalization of Methyl and Phenyl Substituents

The specific placement of methyl and phenyl groups on the piperidine ring is critical for the biological activity of many compounds.

Introduction of Methyl Groups at Specific Positions

The introduction of methyl groups at specific positions on the piperidine ring can be achieved through various synthetic strategies. One approach involves starting with a pre-functionalized piperidine ring. For instance, the alkylation of the enolate of a piperidone can introduce a methyl group at the alpha-position to the carbonyl. youtube.com Subsequent reduction of the keto group would yield the methylated piperidine.

Another strategy involves the modification of a pre-existing piperidine. The regioselective alkylation of piperidine at the 3-position has been reported. odu.edu This can be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine, which can then be alkylated. odu.edu

For the specific case of 3,5-dimethylpiperidine, the most direct route remains the hydrogenation of 3,5-dimethylpyridine. google.comwikipedia.org The starting material, 3,5-dimethylpyridine, already contains the methyl groups at the desired positions.

Analogues and Derivatization Pathways of this compound

N-Substitution Modifications

Modifications at the nitrogen atom of the piperidine ring allow for the introduction of a wide variety of substituents, significantly altering the molecule's steric and electronic properties. These substitutions typically involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

A common method for N-alkylation involves the reaction of a secondary piperidine, such as 3,5-dimethylpiperidine, with an alkyl halide. This reaction is often carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product. For instance, reacting 3,5-dimethylpiperidine with an alkyl bromide or iodide in anhydrous acetonitrile (B52724) can yield the corresponding N-alkylated piperidinium (B107235) salt researchgate.net. To obtain the free base, the salt is typically treated with an aqueous base solution researchgate.net.

N-arylation of the piperidine nitrogen introduces an aromatic ring, a key step in forming the 1-phenylpiperidine scaffold. Modern cross-coupling reactions are instrumental for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for N-arylation. This reaction can couple aryl halides or triflates with amines, including cyclic amines like 3,5-dimethylpiperidine. The choice of palladium catalyst and ligand, often a bulky, electron-rich phosphine, is critical for achieving high yields organic-chemistry.org. Copper-catalyzed N-arylation reactions, using reagents like arylboronic acids in the presence of a copper salt such as copper(I) oxide, also provide an effective route to N-aryl heterocycles under mild conditions organic-chemistry.org.

Table 1: Examples of N-Substitution Reactions on a Piperidine Core

| Starting Piperidine | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| 3,5-Dimethylpiperidine | Iodomethane | K₂CO₃, Acetonitrile | 1,3,5-Trimethylpiperidine |

| 3,5-Dimethylpiperidine | Bromobenzene | Pd₂(dba)₃, Bulky phosphine ligand, NaOtBu | 1-Phenyl-3,5-dimethylpiperidine |

Modifications of the Phenyl Ring

Functionalization of the phenyl ring of this compound allows for the introduction of various substituents, which can modulate the molecule's properties. These modifications often start with a pre-functionalized phenyl group, such as a halogenated derivative, which can then undergo further reactions.

The Suzuki cross-coupling reaction is a versatile and widely used method for creating carbon-carbon bonds. In this context, a derivative like 1-(halophenyl)-3,5-dimethylpiperidine can be coupled with a variety of aryl or heteroaryl boronic acids or their esters. This reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of ligand and reaction conditions, such as the solvent and temperature, can be optimized for specific substrates. For example, palladium-catalyzed Suzuki couplings of aryl halides containing basic nitrogen centers have been successfully performed in water, sometimes even without an added base rsc.org. The use of aqueous media and the potential for ligand-free conditions make this an environmentally conscious approach researchgate.net.

Other transition metal-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Negishi couplings, can also be employed to introduce alkenyl, alkynyl, and alkyl/aryl groups, respectively, onto the phenyl ring. Furthermore, classical electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed, although the directing effects of the piperidine ring and any existing substituents must be considered.

Table 2: Examples of Phenyl Ring Modifications via Suzuki Coupling

| Starting Material | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| 1-(4-Bromophenyl)-3,5-dimethylpiperidine | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, Aqueous Isopropanol | 1-(Biphenyl-4-yl)-3,5-dimethylpiperidine |

| 1-(4-Chlorophenyl)-3,5-dimethylpiperidine | Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃, Dioxane/H₂O | 1-(4-(Thiophen-2-yl)phenyl)-3,5-dimethylpiperidine |

Synthesis of Pyrrolidin-2-one and Pyrrole Derivatives from Piperidine Precursors

The piperidine ring can serve as a precursor for the synthesis of other heterocyclic structures, such as pyrrolidin-2-ones and pyrroles, through ring contraction reactions. These transformations represent a significant structural modification, leading to entirely new classes of compounds.

A notable method involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles through a cascade reaction of N-substituted piperidines. ajchem-a.comrsc.org This process can be tuned to selectively produce either heterocycle from the same piperidine starting material by adjusting the oxidant and additives used. ajchem-a.comrsc.org

The formation of pyrrolidin-2-ones from 1-phenylpiperidine derivatives proceeds via an oxidative ring contraction. rsc.org The reaction mechanism is believed to involve a domino process that includes the in-situ formation of pyrrolidine-2-carbaldehyde, which then undergoes further oxidation to a carboxylic acid, followed by decarboxylation and ipso-oxidation to yield the final pyrrolidin-2-one product. ajchem-a.comrsc.org This transformation is often promoted by a combination of a copper(II) salt, such as Cu(OAc)₂, and an oxidant like Oxone in a solvent such as acetonitrile rsc.org.

Alternatively, by modifying the reaction conditions, such as using a different co-oxidant or additive, the reaction pathway can be shifted to produce 3-iodopyrroles. rsc.org The proposed mechanism for this transformation also begins with the formation of pyrrolidine-2-carbaldehyde, followed by oxidation to a carboxylic acid and decarboxylation. Subsequent dehydrogenation, iodination, and aromatization lead to the 3-iodopyrrole derivative. ajchem-a.comrsc.org This selective synthesis highlights the utility of piperidine precursors in accessing a diverse range of N-heterocyclic compounds.

Table 3: Synthesis of Heterocycles from Piperidine Precursors

| Piperidine Substrate | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| 1-Phenylpiperidine | Cu(OAc)₂, KI, Oxone, O₂, CH₃CN, 80°C | 1-Phenylpyrrolidin-2-one | 31-53% rsc.org |

| 1-(4-Methoxyphenyl)piperidine | Cu(OAc)₂, KI, Oxone, O₂, CH₃CN, 80°C | 1-(4-Methoxyphenyl)pyrrolidin-2-one | 61% rsc.org |

| 1-Phenylpiperidine | Cu(OAc)₂, DMAP, O₂, CH₃CN, 80°C | 3-Iodo-1-phenyl-1H-pyrrole | 71% rsc.org |

Chair Conformation of the Piperidine Ring System

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, predominantly adopts a chair conformation to minimize angular and torsional strain. scribd.comlibretexts.org This conformation is analogous to that of cyclohexane (B81311), with the key difference being the presence of the nitrogen atom and its lone pair of electrons. In the chair conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. libretexts.org Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org The chair conformation is not static and can undergo a process called ring inversion or "ring flip," where axial substituents become equatorial and vice versa. youtube.com

The stability of a particular chair conformation is influenced by the steric interactions between substituents. A notable destabilizing interaction is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions. libretexts.org

Configurational Isomerism: Diastereomeric and Enantiomeric Forms of this compound

The presence of two chiral centers at the C3 and C5 positions in this compound gives rise to multiple stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. khanacademy.org

Specifically, this compound can exist as diastereomers and enantiomers. wikipedia.orgmasterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com In the case of 3,5-disubstituted piperidines, this results in cis and trans isomers. In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. khanacademy.orgnih.gov The trans isomer of this compound is chiral and can exist as a pair of enantiomers ((3R,5R) and (3S,5S)). The cis isomer, however, possesses a plane of symmetry and is therefore a meso compound, which is achiral.

The different spatial arrangements of the methyl groups in these isomers significantly impact their physical and chemical properties.

| Isomer Type | Relationship | Chirality |

| Diastereomers | Not mirror images | Can be chiral or achiral |

| cis-3,5-Dimethyl-1-phenylpiperidine | Methyl groups on the same side | Achiral (meso) |

| trans-3,5-Dimethyl-1-phenylpiperidine | Methyl groups on opposite sides | Chiral |

| Enantiomers | Non-superimposable mirror images | Chiral |

| (3R,5R)-3,5-Dimethyl-1-phenylpiperidine | Mirror image of (3S,5S) | Chiral |

| (3S,5S)-3,5-Dimethyl-1-phenylpiperidine | Mirror image of (3R,5R) | Chiral |

Conformational Dynamics and Ring Inversion Barriers

The piperidine ring is not rigid and undergoes rapid conformational changes, most notably ring inversion. scribd.com This process involves the interconversion between two chair conformations. The energy barrier for ring inversion in piperidine is relatively low, allowing for rapid interconversion at room temperature. scribd.com

The rate of this inversion is influenced by several factors, including the nature of the substituents on the ring and the nitrogen atom. The presence of bulky substituents can raise the energy barrier to inversion. The inversion of the nitrogen atom itself (pyramidal inversion) also contributes to the conformational dynamics of piperidines. scribd.com

Influence of Methyl and Phenyl Substituents on Preferred Conformations

The conformational equilibrium of this compound is determined by the interplay of steric and electronic effects of the methyl and phenyl substituents. pearson.com

Generally, substituents on a cyclohexane or piperidine ring prefer to occupy the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.orgpearson.com

Methyl Groups: A methyl group is bulkier than a hydrogen atom and will preferentially occupy an equatorial position to avoid steric strain with other axial groups. In the case of cis-3,5-dimethylpiperidine (B12482) derivatives, one methyl group must be axial and the other equatorial in a chair conformation. For the trans isomer, both methyl groups can be in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable. researchgate.net

The final conformational preference is a balance of various interactions:

Steric Hindrance: As mentioned, the primary factor driving substituents to the equatorial position is the avoidance of 1,3-diaxial steric interactions. libretexts.org In the diaxial conformation of the trans isomer, the two methyl groups would experience significant steric repulsion, making this conformation highly unfavorable.

Electronic Effects: The nitrogen lone pair also plays a role. Its orientation (axial or equatorial) can be influenced by electronic interactions with other parts of the molecule. In N-phenylpiperidines, the orientation of the phenyl ring relative to the piperidine ring is also a key conformational parameter. nih.gov Interactions between the lone pair and the pi system of the phenyl ring can influence the conformational equilibrium. Furthermore, electrostatic interactions, such as those between partial charges on the atoms, can also contribute to the stability of a particular conformation. nih.gov

Spectroscopic Characterization for Structural Elucidation of 3,5 Dimethyl 1 Phenylpiperidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy would be the initial and most crucial NMR experiment performed on 3,5-dimethyl-1-phenylpiperidine. It would provide a proton map of the molecule, with each unique proton or group of equivalent protons giving rise to a distinct signal in the spectrum. The key parameters obtained from a ¹H NMR spectrum are:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. The protons on the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the piperidine (B6355638) ring would be found in the aliphatic region. Specifically, the methine protons at C3 and C5, the methylene (B1212753) protons at C2, C4, and C6, and the protons of the two methyl groups would each have characteristic chemical shifts.

Integration: The area under each signal is proportional to the number of protons it represents. This would allow for a quantitative count of the protons in each distinct environment.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons. This provides direct information about the connectivity of the molecule. For instance, the signals for the piperidine ring protons would be expected to be complex multiplets due to coupling with their neighbors.

13C NMR for Carbon Skeleton and Stereochemical Assignments

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. In a standard broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak. This technique is invaluable for:

Counting the number of unique carbon atoms: This helps to confirm the molecular formula.

Identifying the types of carbon atoms: The chemical shift of a ¹³C signal indicates its hybridization and electronic environment (e.g., aromatic, aliphatic, C-N bond). The carbons of the phenyl group would have signals in the δ 110-150 ppm range, while the aliphatic carbons of the piperidine ring and the methyl groups would appear at higher fields (lower ppm values).

Stereochemical analysis: The relative stereochemistry of the methyl groups (cis or trans) would influence the chemical shifts of the piperidine ring carbons due to different steric and electronic environments. For example, in cis-3,5-dimethylpiperidine (B12482), specific carbon chemical shifts have been assigned, and similar principles would apply to the N-phenyl derivative. nih.gov

A hypothetical ¹³C NMR data table for this compound would include expected chemical shift ranges for each carbon atom.

Hypothetical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Hybridization | Expected Chemical Shift Range (ppm) |

| Phenyl C1 (ipso) | sp² | 145 - 155 |

| Phenyl C2/C6 (ortho) | sp² | 115 - 125 |

| Phenyl C3/C5 (meta) | sp² | 125 - 135 |

| Phenyl C4 (para) | sp² | 118 - 128 |

| Piperidine C2/C6 | sp³ | 50 - 60 |

| Piperidine C3/C5 | sp³ | 30 - 40 |

| Piperidine C4 | sp³ | 40 - 50 |

| Methyl (at C3/C5) | sp³ | 15 - 25 |

2D NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically over two or three bonds. This would be instrumental in tracing the proton-proton connectivity within the piperidine ring and confirming the assignment of the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting fragments, for example, by showing correlations from the piperidine protons to the phenyl carbons, and from the methyl protons to the piperidine ring carbons.

Solvent Effects on NMR Resonances in Conformational Studies

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents can be influenced by the solvent. Running NMR spectra in different solvents (e.g., a non-polar solvent like chloroform-d (B32938) and a polar solvent like DMSO-d₆) can reveal changes in chemical shifts and coupling constants. These solvent-induced shifts can provide insights into the conformational preferences of the molecule in different environments. For instance, the orientation of the bulky phenyl group and the two methyl groups on the piperidine ring would be a key area of investigation in such studies.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide:

Unambiguous determination of the molecular structure: It reveals the precise bond lengths, bond angles, and torsion angles.

Absolute configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry (R/S configuration) at each stereocenter.

Solid-state conformation: It shows the preferred conformation of the molecule in the crystal lattice, including the conformation of the piperidine ring and the orientation of the substituents.

Intermolecular interactions: It provides information on how the molecules are packed in the crystal, including any hydrogen bonding or other non-covalent interactions.

While no crystal structure for this compound is currently in the public databases, studies on related compounds like 3,5-dimethyl-2,6-diphenylpiperidine have shown that the piperidine ring adopts a chair conformation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₉N), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the theoretically calculated mass.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. For this compound, these methods provide a detailed fingerprint of its molecular structure, revealing characteristic vibrations of the piperidine ring, the phenyl group, and the methyl substituents.

The analysis of the vibrational spectra is based on the principle that different types of chemical bonds and functional groups absorb infrared radiation or scatter incident light at specific, characteristic frequencies. These frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds.

Since this compound is a tertiary amine, a key feature in its FT-IR spectrum is the absence of N-H stretching vibrations, which are typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines. rockymountainlabs.comusc.edu The presence of both aliphatic and aromatic C-H bonds, C-N bonds, and the skeletal vibrations of the piperidine and phenyl rings are expected to dominate the spectra.

Detailed Research Findings

Phenyl Group Vibrations: The monosubstituted benzene (B151609) ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz In-ring C-C stretching vibrations of the aromatic ring usually appear as a set of bands in the 1600-1400 cm⁻¹ range. libretexts.orgvscht.cz Specifically, bands are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org Out-of-plane (oop) C-H bending vibrations are also characteristic of the substitution pattern on the benzene ring and are expected in the 900-675 cm⁻¹ region. libretexts.org

Piperidine Ring and Methyl Group Vibrations: The aliphatic C-H stretching vibrations from the piperidine ring and the two methyl groups are expected to appear in the 3000-2800 cm⁻¹ region. rockymountainlabs.comacenet.edu The C-N stretching vibration of the tertiary amine within the piperidine ring typically gives rise to a medium to weak band in the 1250-1020 cm⁻¹ range for aliphatic amines and at slightly higher wavenumbers (1335-1250 cm⁻¹) for aromatic amines due to the influence of the phenyl group. orgchemboulder.com The CH₂ bending vibrations (scissoring) of the piperidine ring are anticipated around 1450 cm⁻¹. The bending vibrations of the methyl groups are also expected in this general region.

Raman spectroscopy provides complementary information. While C-N stretching vibrations are often weak in FT-IR, they can sometimes be more prominent in Raman spectra. The symmetric "breathing" mode of the phenyl ring is a classic strong band in the Raman spectrum of benzene derivatives, typically observed around 1000 cm⁻¹.

The following tables summarize the expected characteristic vibrational frequencies for the functional groups present in this compound based on established spectroscopic data for similar compounds.

Interactive Data Table: Expected FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak |

| 3000-2850 | C-H Stretch | Aliphatic (Piperidine, Methyl) | Strong |

| 1600-1585 | C-C Stretch | Aromatic Ring | Medium |

| 1500-1400 | C-C Stretch | Aromatic Ring | Medium |

| ~1450 | CH₂ Bend (Scissoring) | Piperidine Ring | Medium |

| 1335-1250 | C-N Stretch | Tertiary Aromatic Amine | Medium to Weak |

| 900-675 | C-H Out-of-plane Bend | Monosubstituted Phenyl | Strong |

Interactive Data Table: Expected Raman Shifts for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (Piperidine, Methyl) | Strong |

| ~1600 | C-C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing | Monosubstituted Phenyl | Strong |

| 1250-1020 | C-N Stretch | Tertiary Aliphatic Amine | Weak to Medium |

These expected vibrational frequencies provide a solid basis for the structural confirmation of this compound using FT-IR and Raman spectroscopy. The combination of these techniques allows for a comprehensive analysis of the various functional moieties within the molecule.

Computational Chemistry and Theoretical Studies on 3,5 Dimethyl 1 Phenylpiperidine

Density Functional Theory (DFT) for Conformational Analysis and Energy Minima

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining molecular structures and energies. For a molecule like 3,5-Dimethyl-1-phenylpiperidine, which possesses stereocenters and a flexible six-membered ring, DFT is instrumental in exploring its conformational landscape.

The primary conformational isomerism in the 3,5-dimethylpiperidine (B146706) ring involves the cis and trans arrangements of the two methyl groups. Within each of these diastereomers, the piperidine (B6355638) ring can adopt chair and twist-boat conformations. Furthermore, the substituents—the two methyl groups and the N-phenyl group—can be positioned in either axial (ax) or equatorial (eq) orientations.

DFT calculations are employed to optimize the geometry of these various possible conformers and to determine their relative energies, thereby identifying the most stable, low-energy structures. For instance, studies on related 1-phenylpiperidine (B1584701) derivatives have shown that the N-phenyl group's orientation (axial vs. equatorial) is a critical factor. In 1-phenylpiperidin-4-one, gas-phase electron diffraction experiments combined with DFT calculations revealed a mixture of chair-equatorial, chair-axial, and twist conformers. osti.gov The introduction of a keto group at the 4-position was found to stabilize the chair-axial conformer relative to the chair-equatorial one. osti.gov

For this compound, the conformational equilibrium will be governed by a complex interplay of steric interactions. The two methyl groups will generally prefer equatorial positions to minimize 1,3-diaxial interactions. However, the bulky N-phenyl group also has a strong preference for the equatorial position. In the cis-isomer (with one methyl group up and one down relative to the ring plane), a chair conformation with both methyl groups equatorial (diequatorial) is expected to be highly favored. In the trans-isomer, one methyl group must be axial if the other is equatorial in a chair conformation, leading to higher steric strain.

DFT calculations, using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311G**), can provide precise energy differences (ΔE) and Gibbs free energy differences (ΔG) between these conformers, allowing for the prediction of their equilibrium populations at a given temperature.

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of cis-3,5-Dimethyl-1-phenylpiperidine

| Conformer | Phenyl Group Orientation | Methyl Group Orientations | Relative Energy (kcal/mol) |

| Chair 1 (Lowest Energy) | Equatorial | Equatorial, Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial, Equatorial | > 5.0 (Estimated) |

| Twist-Boat | - | - | Higher (Typically > 4-5) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While DFT is excellent for locating stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule flexes, vibrates, and transitions between different conformations at a given temperature. nih.govnih.gov

For this compound, an MD simulation would map out its conformational landscape by simulating its trajectory over nanoseconds or longer. This allows for the exploration of the energy barriers between different chair and boat conformations and the assessment of the flexibility of the piperidine ring and the rotational freedom of the N-phenyl bond. nih.gov

The simulation begins with an initial structure, often the lowest-energy conformer obtained from DFT calculations. The system is then heated to a target temperature and equilibrated, after which a production run is performed to collect data. Analysis of the trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. nih.gov

Dihedral Angle Distributions: To monitor the puckering of the piperidine ring and the rotation of the phenyl group relative to the piperidine ring.

MD simulations on related N-arylpiperazine ligands have been used to understand their mode of interaction with biological targets, demonstrating the utility of this method in studying how molecular flexibility influences binding. nih.gov For this compound, MD simulations could quantify the equilibrium between different conformers and the timescale of their interconversion, providing insights that are complementary to the static picture from DFT.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly DFT, are also used to determine the electronic properties of this compound, which are fundamental to understanding its reactivity. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the partial positive or negative charge on each atom.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

| Property | Description | Predicted Nature |

| HOMO Energy | Electron-donating ability | Localized on the N-phenyl group |

| LUMO Energy | Electron-accepting ability | Localized on the phenyl ring |

| HOMO-LUMO Gap | Chemical stability/reactivity | Moderately large, indicating stability |

| Nitrogen Atom Charge | Reactivity site | Negative (nucleophilic center) |

| Phenyl Ring Carbons | Reactivity sites | Varied charges, potential for electrophilic substitution |

Note: This table is illustrative and based on general principles of similar molecules. Specific values require dedicated quantum chemical calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. nsf.govchemrxiv.org

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations can predict the 1H and 13C NMR spectra for its different conformers. Since the observed spectrum in solution is a population-weighted average of the spectra of all contributing conformers, these calculations can help in assigning experimental peaks and can even be used to infer the conformational equilibrium. The accuracy of these predictions has improved significantly, with modern DFT protocols often achieving root-mean-square errors of around 0.15 ppm for 1H and 2.5 ppm for 13C shifts. nsf.gov

Machine learning models, trained on large datasets of DFT-calculated and experimental NMR data, are also emerging as a rapid and accurate alternative for predicting chemical shifts. nih.govualberta.ca

Table 3: Illustrative Predicted 13C NMR Chemical Shifts for a Conformer of cis-3,5-Dimethyl-1-phenylpiperidine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Phenyl C (ipso) | ~150 |

| Phenyl C (ortho) | ~116 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~120 |

| Piperidine C2/C6 | ~52 |

| Piperidine C4 | ~42 |

| Piperidine C3/C5 | ~34 |

| Methyl C | ~22 |

Note: This table presents hypothetical values for illustrative purposes. Accurate prediction requires specific DFT/GIAO calculations for the relevant conformers.

Interactions with Biological Systems: Molecular Mechanisms and Target Identification of 3,5 Dimethyl 1 Phenylpiperidine and Analogues

Receptor Binding Affinity and Selectivity Studies

The initial characterization of a ligand's biological activity involves determining its binding affinity for various receptors. This is typically achieved through in vitro binding assays, which provide quantitative measures of how strongly a compound interacts with its molecular targets.

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki), which reflects the compound's binding affinity.

For analogues of 3,5-Dimethyl-1-phenylpiperidine, such as phenoxyalkylpiperidines, binding affinities have been determined for sigma (σ) receptors and sterol isomerase (SI) sites. For instance, studies on N-[(4-methoxyphenoxy)ethyl]piperidines have shown high affinity for the σ1 receptor, with Ki values in the nanomolar range (0.89–1.49 nM). uniba.it Similarly, their p-chlorophenoxy counterparts also exhibit potent σ1 binding (Ki = 0.34–1.18 nM). uniba.it The substitution pattern on the piperidine (B6355638) ring and the nature of the linker chain significantly influence this affinity. For example, elongating the linker from an oxyethylene to an oxypropylene chain in 2,6-dimethyl substituted derivatives resulted in a more than 10-fold increase in σ1 receptor affinity. uniba.it

The stereochemistry of the piperidine ring also plays a critical role. In studies of enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines, a structural analogue, the cis isomer (2b) showed approximately one-third the affinity of phencyclidine for the PCP receptor, while other isomers were less potent. nih.gov A significant 40-fold difference in binding affinity was observed between the two cis enantiomers. nih.gov

Photoaffinity Labeling and Chemoproteomics for Direct Target Identification

Covalent Labeling Strategies for Target Protein Identification

Identifying the specific protein targets of a compound is a critical step in drug discovery and chemical biology. nih.gov Covalent labeling strategies are powerful tools for this purpose, creating a permanent bond between the small molecule (or a modified version of it) and its target protein, which facilitates subsequent isolation and identification. nih.govescholarship.org

One common method is photoaffinity labeling (PAL) . In this approach, a chemical probe is designed by incorporating a photoreactive group into the structure of the ligand of interest. nih.gov Upon exposure to light, this photoreactive moiety becomes activated and forms a covalent bond with any nearby interacting proteins. nih.gov For instance, a propargylated analogue of mescaline, a phenethylamine, was synthesized to identify protein targets through click chemistry, a method that can be used following covalent labeling. nih.gov This strategy allows for the "fishing" of target proteins from complex biological mixtures like cell lysates. nih.gov

Another widely used technique is the affinity-based pull-down approach . This involves chemically modifying the small molecule to include an affinity tag, such as biotin. nih.gov The biotin-tagged molecule is incubated with cell or tissue lysates, where it binds to its target protein(s). The resulting complex can then be selectively captured using streptavidin-coated beads, effectively pulling the target protein out of the lysate for identification by mass spectrometry. nih.gov The key to this method's success is attaching the linker and tag to a part of the molecule that does not interfere with its binding activity. nih.gov

These strategies create a stable link between the ligand and its target, enabling researchers to overcome the challenge of transient or low-affinity interactions that might otherwise be difficult to detect. escholarship.org

Quantitative Proteomics in Chemical Biology

Quantitative proteomics provides a global view of protein expression and has become an indispensable tool in chemical biology for understanding the effects of small molecules on cellular systems. uni-freiburg.de Techniques like stable isotope dimethyl labeling allow for the precise quantification of thousands of proteins simultaneously across different samples. rsc.org This method involves chemically adding methyl groups containing stable isotopes to the N-termini and lysine (B10760008) residues of peptides, creating a mass "tag" that allows for the relative quantification of proteins from different experimental conditions (e.g., treated vs. untreated cells) in a single mass spectrometry run. uni-freiburg.dersc.org

The robustness, cost-effectiveness, and high accuracy of dimethyl labeling make it a widely used method. uni-freiburg.dersc.org It has been successfully applied to various sample types, including formalin-fixed, paraffin-embedded (FFPE) tissues, demonstrating its versatility. uni-freiburg.de In the context of target identification, quantitative proteomics can reveal changes in the abundance or post-translational modification state of proteins following treatment with a compound. For example, studies on the methylation inhibitor DZNep used proteomics to detect global changes in protein lysine methylation, showcasing the ability to track the downstream effects of a drug on a proteome-wide scale. mdpi.com By comparing the protein profiles of cells treated with a bioactive compound versus a control, researchers can generate hypotheses about the compound's mechanism of action and potential off-targets.

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

The biological activity of this compound analogues is highly dependent on their three-dimensional structure. The specific arrangement of substituents on the piperidine ring and the nature of the group attached to the nitrogen atom dictate how the molecule fits into and interacts with its receptor binding pocket.

Role of Methyl Group Position and Stereochemistry on Receptor Interaction

The position and stereochemistry of methyl groups on the piperidine ring are critical determinants of pharmacological activity. In related series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the methyl groups are crucial for conferring pure opioid receptor antagonist properties. nih.gov The removal of either the 3-methyl or the 4-methyl group, or both, leads to a decrease in antagonist potency, highlighting that the combination of both substituents is optimal for strong receptor interaction. nih.govacs.org

Stereochemistry plays a pivotal role. For example, small alterations to the structure of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, such as changing to a cis-N-methyl-3,4-dimethyl configuration, can introduce mixed agonist-antagonist properties where the trans isomer was a pure antagonist. nih.govacs.org This demonstrates that the spatial orientation of the methyl groups profoundly influences the functional outcome of receptor binding. The effect of methyl groups is not just steric; they also influence the charge distribution across the molecule, which can stabilize the positively charged state and affect binding affinity and isomerization barriers. uiuc.edu In some imidazodiazepine series, the stereochemistry of a chiral methyl group significantly impacts binding affinity, with (S)-isomers showing higher affinity than their (R)-isomer counterparts at certain receptors. mdpi.com

| Compound Modification | Effect on Opioid Receptor Properties | Source |

| trans-3,4-dimethyl substitution | Confers pure antagonist properties | nih.gov |

| Removal of 3-methyl or 4-methyl group | Decreased antagonist potency | nih.govacs.org |

| cis-3,4-dimethyl stereochemistry | Introduction of mixed agonist-antagonist activity | nih.govacs.org |

| (S)-methyl vs (R)-methyl stereoisomer | (S) isomer can show significantly higher binding affinity | mdpi.com |

Impact of N-Phenyl Substitution on Binding Affinity

The substituent attached to the piperidine nitrogen is a key factor in modulating binding affinity. In studies of 4-(3-hydroxyphenyl)piperidines, N-phenylpropyl analogues are consistently more potent antagonists than their corresponding N-methyl counterparts. nih.govacs.org For example, the N-phenylpropyl analogue of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine has Ke values at the µ, δ, and κ opioid receptors of 0.88, 13.4, and 4.09 nM, respectively, while the N-methyl version is significantly less potent. acs.org This indicates that the larger, hydrophobic N-phenylpropyl group likely engages in additional favorable interactions within the receptor binding site compared to the smaller methyl group.

In other series, such as N-phenylpiperazines, the nature and position of substituents on the N-phenyl ring itself can fine-tune binding affinity and selectivity for different receptors, like the D2 and D3 dopamine (B1211576) receptors. mdpi.com The binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor is driven by electrostatic forces and hydrogen bonds, with affinity being dependent on the functional groups of the N-phenyl moiety. rsc.org The ability of the 1-phenylpiperidine (B1584701) scaffold to bind with high affinity to various receptors, including sigma and opioid receptors, underscores the importance of the N-phenyl group as a primary pharmacophore. nih.govbiosynth.com

| N-Substituent | Receptor | Binding Affinity (Ke in nM) | Source |

| N-Methyl (in 4-(3-hydroxyphenyl)piperidine) | µ Opioid | 508 | acs.org |

| N-Methyl (in 4-(3-hydroxyphenyl)piperidine) | κ Opioid | 194 | acs.org |

| N-Phenylpropyl (in 4-(3-hydroxyphenyl)piperidine) | µ Opioid | 0.88 | acs.org |

| N-Phenylpropyl (in 4-(3-hydroxyphenyl)piperidine) | δ Opioid | 13.4 | acs.org |

| N-Phenylpropyl (in 4-(3-hydroxyphenyl)piperidine) | κ Opioid | 4.09 | acs.org |

Conformational Requirements for Receptor Recognition

The relative orientation of different parts of the molecule is also critical. For instance, in a series of 1-phenylbenzimidazole inhibitors, the torsion angle between the phenyl and benzimidazole (B57391) rings was found to be a key parameter for binding. nih.gov A narrow binding pocket in the target receptor only allowed for a limited torsion angle, rendering analogues with substituents that forced a larger angle inactive. nih.gov Similarly, for opioid peptides, the spatial distance and orientation of key pharmacophoric groups (like aromatic rings) are critical for receptor activation. nih.govresearchgate.net A specific stereochemical arrangement is often required to orient the key interacting moieties correctly for productive binding. nih.gov This highlights that for a molecule like this compound, both the internal geometry of the piperidine ring and the rotational freedom of the N-phenyl group are defining factors for receptor recognition and subsequent biological activity.

Applications in Organic Synthesis and Chemical Biology Beyond Direct Biological Interaction

As Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The rigid, chair-like conformation of the piperidine (B6355638) ring, combined with the stereocenters at the C3 and C5 positions, makes 3,5-dimethylpiperidine (B146706) derivatives valuable as chiral ligands or auxiliaries in asymmetric synthesis. nih.gov The distinct spatial arrangement of the methyl groups in the cis and trans diastereomers allows for the fine-tuning of the steric environment around a metal center, which is critical for achieving high levels of enantioselectivity. tuodaindus.com

A key challenge in using such compounds is the initial separation of racemic mixtures into pure enantiomers. Catalytic kinetic resolution has emerged as a powerful technique for this purpose. nih.gov This method uses a chiral catalyst to selectively acylate one enantiomer of the piperidine faster than the other, allowing for the separation of the unreacted amine and the acylated product, both in high enantiomeric purity. nih.govnih.gov Detailed studies on disubstituted piperidines reveal that the efficiency and selectivity of this resolution are highly dependent on the substrate's conformation, with a strong preference observed for the acylation of conformers where the α-substituent is in an axial position. nih.govnih.gov

Once resolved, these chiral piperidines can be incorporated into more complex ligands for a range of metal-catalyzed reactions. For instance, derivatives of 3,5-dimethylpiperidine have been successfully employed as catalysts in asymmetric hydrogenation, achieving excellent enantiomeric excess (ee) in the reduction of prochiral substrates. tuodaindus.com Reports indicate that some reactions using these catalysts can reach up to 98.5% ee. tuodaindus.com

| Piperidine Substrate | Resolution/Reaction Type | Key Finding/Result | Selectivity Factor (s) |

|---|---|---|---|

| trans-2,3-Disubstituted Piperidines | Catalytic Kinetic Resolution | Exhibited high selectivity and reactivity. | 10–29 |

| cis-2,3-Disubstituted Piperidines | Catalytic Kinetic Resolution | Showed poor selectivity and lower reactivity. | 3–7 |

| trans-2,4-Disubstituted Piperidines | Catalytic Kinetic Resolution | Reached full conversion quickly with high selectivity. | 10–29 |

| cis-2,4-Disubstituted Piperidines | Catalytic Kinetic Resolution | Exhibited poor selectivity and slow reaction times. | 3–7 |

| Prochiral Substrates | Asymmetric Hydrogenation | Use of trans-3,5-dimethylpiperidine-derived catalyst. | Up to 98.5% ee |

As Building Blocks for Complex Heterocyclic Structures

The 3,5-dimethylpiperidine framework is a foundational building block for synthesizing more complex, sp³-rich heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govsigmaaldrich.com The synthesis of all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates, for example, begins with the hydrogenation of simple, easily accessible pyridine (B92270) precursors. nih.govrsc.org This highlights a common strategy where the aromatic precursor, 3,5-dimethylpyridine (B147111) (3,5-lutidine), is reduced to form the saturated piperidine ring system, which can then be further functionalized. wikipedia.org

One powerful method for constructing complex piperidine-containing molecules is the aza-Prins cyclization. gre.ac.uk This reaction involves the condensation of an aldehyde with a homoallylic amine to form an N-acyliminium ion, which then undergoes an intramolecular cyclization to create the piperidine ring. diva-portal.orgresearchgate.net This strategy allows for the diastereoselective synthesis of intricate fused systems, such as piperidine-fused dihydroquinazolinones and indolizidines, often creating multiple stereocenters in a single step. diva-portal.orgnih.gov

Beyond organic molecules, 3,5-dimethylpiperidine derivatives also function as structure-directing agents or "templates" in the synthesis of inorganic materials like zeolites. tuodaindus.com In this role, the organic molecule guides the formation of the porous, crystalline aluminosilicate (B74896) framework of the zeolite, after which it is typically removed by calcination to open up the molecular pores. patsnap.com

| Starting Material/Strategy | Reaction Type | Resulting Complex Structure | Significance |

|---|---|---|---|

| Substituted Pyridines | Catalytic Hydrogenation | cis/trans-Methyl Substituted Pipecolinates | Systematic synthesis of all 20 stereoisomers as 3D fragments for drug discovery. nih.govrsc.org |

| Homoallylic Ammonium Salts & Bifunctional Aldehydes | Aza-Prins Cyclization | Piperidine-Fused Dihydroquinazolinones | Diastereoselective, multicomponent reaction to create novel fused heterocyclic scaffolds. diva-portal.orgresearchgate.net |

| 2-Allylpyrrolidines & Aldehydes | Aza-Prins Cyclization | Functionalized Indolizidines | Stereoselective access to a biologically relevant alkaloid scaffold. nih.gov |

| 3,5-Dimethylpiperidine Onium Salt | Hydrothermal Synthesis | Crystalline Zeolites (Molecular Sieves) | Acts as a template agent to direct the formation of porous inorganic frameworks. tuodaindus.compatsnap.com |

Probes for Mechanistic Investigations in Chemical Biology

Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and investigating complex biological processes in real-time. ucsd.edu These probes are typically constructed from a core fluorophore scaffold that is chemically modified to interact with a specific biological target or respond to changes in its local environment. nih.gov The phenylpiperidine structural motif is found in numerous pharmacologically active agents, particularly those targeting the central nervous system, making its derivatives prime candidates for development into chemical probes to elucidate their mechanisms of action. wikipedia.orgnih.govpainphysicianjournal.com

The development of a probe often involves conjugating the piperidine-based molecule of interest to a fluorescent dye. The choice of dye and the point of attachment are critical for retaining the parent molecule's biological activity while enabling sensitive detection. A key strategy in probe design is to create fluorogenic molecules, which are non-fluorescent or weakly fluorescent until they react with their intended target, thereby minimizing background signal and increasing sensitivity. acs.org

An example of how the piperidine scaffold can be used to modulate the properties of a fluorescent dye is seen in the synthesis of piperidine-substituted perylenebisimides (PBIs). Researchers have synthesized new green and blue dyes by attaching piperidine to the bay region of the PBI core. researchgate.net This chemical modification significantly alters the photophysical properties of the dye, creating a strong, broad emission band in the near-infrared region (700–850 nm). researchgate.net This demonstrates the principle that attaching a piperidine moiety can be a viable strategy for tuning the spectral properties of a fluorophore, a foundational step in designing a targeted chemical probe.

| Fluorophore Core | Modification | Key Photophysical Change | Application Principle |

|---|---|---|---|

| Perylenebisimide (PBI) | Substitution with piperidine at the 1,6 and 1,7 (bay) positions. | Induced a strong, broad emission band in the near-infrared range (700-850 nm). researchgate.net | Demonstrates that piperidine can be used to tune the spectral properties of a dye for probe development. |

| Coumarin | Functionalization with a tetrazole group. | Becomes highly fluorescent upon photoclick reaction with an alkene. acs.org | Fluorogenic labeling of biomolecules for real-time tracking. |

| Pyrido[3,2-b]indolizine | Computational-aided structural modifications. | Emission color is tunable from blue to red while maintaining a small molecular size. nih.gov | Design of novel, biocompatible fluorophores for visualizing biological systems. nih.gov |

Future Research Directions and Unexplored Avenues for 3,5 Dimethyl 1 Phenylpiperidine

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 3,5-Dimethyl-1-phenylpiperidine presents stereochemical challenges due to the presence of two stereocenters at the C3 and C5 positions, leading to cis and trans diastereomers. Future research must focus on developing synthetic routes that provide precise control over this stereochemistry.

Current approaches to similar piperidine (B6355638) structures often rely on methods that may lack high stereoselectivity. A foundational approach could involve the hydrogenation of 3,5-dimethylpyridine (B147111) followed by N-arylation, but this typically yields a mixture of diastereomers requiring challenging separation. wikipedia.org

Prospective research should pivot towards modern stereoselective methods. One promising avenue is the application of oxidative carbon-hydrogen (C-H) bond functionalization of N-vinyl amides or carbamates. rsc.org This strategy can create piperidine structures with excellent stereocontrol, proceeding through an intermediate acyliminium ion whose transition state geometry dictates the final stereochemical outcome. rsc.org Adapting this methodology could allow for the controlled synthesis of either the cis or trans isomer of this compound.

Another powerful approach involves asymmetric aldol (B89426) reactions using Evans chiral auxiliaries. nih.gov By designing a suitable precursor that can be cyclized and elaborated, this method could provide access to enantiomerically pure isomers of the target compound. Research in this area would involve designing multi-step sequences where the key stereochemistry-defining steps are controlled by chiral reagents or catalysts.

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Oxidative C-H Functionalization | Cyclization of N-vinyl amides containing a pendent nucleophile, mediated by an oxidant like DDQ. rsc.org | High diastereoselectivity, rapid reaction times at room temperature. |

| Asymmetric Aldol Reaction | Use of chiral auxiliaries (e.g., Evans oxazolidinones) to direct the stereoselective formation of C-C bonds in a precursor. nih.gov | Access to specific enantiomers (e.g., (3R,5S) or (3R,5R)). |

| Catalytic Asymmetric Hydrogenation | Reduction of a suitable pyridinium (B92312) or dihydropyridine (B1217469) precursor using a chiral transition metal catalyst. | Potentially a more direct and atom-economical route to enantiopure isomers. |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful, non-empirical path to understanding the structural nuances and energetic landscape of this compound. Future research should leverage high-level computational modeling to build a comprehensive structure-property relationship profile before undertaking extensive laboratory work.

A key research goal would be to compute the potential energy surface (PES) for both the piperidine ring inversion and the rotation/inversion of the N-phenyl group. osti.gov This would reveal the energy barriers between different conformations, providing insight into the molecule's dynamic behavior in solution. Such studies, for instance, could predict whether the axial or equatorial phenyl conformer is more stable and by how much, a critical factor for its interaction with biological targets.

| Computational Target | Methodology | Predicted Outcome/Insight |

| Conformational Analysis | DFT (e.g., B3LYP-D3, M06-2X), MP2 with basis sets like cc-pVTZ. osti.gov | Identification of minimum energy conformers (e.g., chair-axial, chair-equatorial); prediction of relative populations at a given temperature. |

| Ring Inversion Barrier | Potential Energy Surface (PES) scan along key dihedral angles. osti.gov | Determination of the energy barrier for the chair-to-chair interconversion. |

| Nitrogen Inversion Barrier | PES scan of the C-N-C bond angle and phenyl group orientation. osti.gov | Understanding the flexibility of the N-phenyl substituent and its energetic cost. |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT), GIAO method for NMR shifts. nih.gov | Prediction of UV-Vis absorption spectra and NMR chemical shifts to aid in experimental characterization. |

Elucidation of New Mechanistic Pathways in Biological Systems

The phenylpiperidine scaffold is a well-established pharmacophore found in numerous centrally-acting agents, particularly those targeting dopamine (B1211576) and opioid receptors. nih.govwikipedia.org A significant future research avenue is to determine if this compound interacts with these or other biological targets and to elucidate the underlying mechanistic pathways.

Initial investigations should involve screening the compound against a panel of central nervous system (CNS) receptors. The substitution pattern—a phenyl group on the nitrogen and methyl groups at the 3 and 5 positions—is distinct from classic opioids like MPPP or Pethidine, suggesting it may possess a unique pharmacological profile. wikipedia.org Research should aim to determine if the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

Further studies could explore its potential effects on neurotransmitter reuptake. For example, tapentadol, which contains a substituted phenol (B47542) ring, functions as both a µ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. nih.gov Investigating whether this compound can inhibit the reuptake of monoamines (dopamine, norepinephrine, serotonin) would be a critical step in defining its mechanism of action.

Exploration of Diverse Chemical Biology Applications

Beyond traditional pharmacology, this compound could serve as a valuable tool in chemical biology. Its relatively simple, rigidifiable scaffold makes it an attractive starting point for the development of molecular probes or as a fragment in drug discovery campaigns.

One area of exploration is its potential as an antimicrobial or antiviral agent. Structurally related piperidine derivatives have been investigated for activity against various pathogens. nih.gov Future work could involve synthesizing a small library of analogs of this compound and screening them against bacterial and viral panels.

Furthermore, the scaffold could be functionalized to create chemical probes. For instance, by introducing a reactive group or a reporter tag (like a fluorophore), the molecule could be used to identify and study new biological targets through activity-based protein profiling or affinity chromatography. Its specific stereoisomers, once synthesized, would be invaluable for probing the stereochemical requirements of biological binding pockets.

Methodological Advancements in Spectroscopic Characterization

A thorough characterization of the cis and trans isomers of this compound requires a sophisticated application of modern spectroscopic techniques. Future research should focus on an integrated approach that combines experimental spectroscopy with computational predictions for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are essential, advanced 2D NMR techniques will be crucial.

COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons. This will be the definitive NMR method to distinguish between the cis (where one axial and one equatorial methyl group proton might show proximity to the same ring protons) and trans (where both methyl groups are either axial or equatorial) diastereomers.

X-Ray Crystallography: The most definitive method for determining the solid-state structure and stereochemistry is single-crystal X-ray diffraction. nih.gov A key goal would be to crystallize both the cis and trans isomers, or their salts, to provide unequivocal proof of their three-dimensional structure, including bond lengths, bond angles, and the preferred conformation in the crystalline state.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition. Tandem MS (MS/MS) experiments could be designed to study the fragmentation patterns of the diastereomers, which may differ based on their conformational stability, providing another layer of structural insight. osti.gov

This multi-faceted spectroscopic approach, when combined with the computational models discussed in section 9.2, will provide a powerful and comprehensive characterization of this compound. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-Dimethyl-1-phenylpiperidine with high purity?

Methodological Answer: The synthesis typically involves alkylation or reductive amination strategies. For example:

- Step 1: React 3,5-dimethylpiperidine with a phenylating agent (e.g., bromobenzene) under catalytic conditions (e.g., Pd/C or CuI) in a polar aprotic solvent like DMF at 80–100°C.

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

- Validation: Confirm purity using HPLC (>98%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Key Considerations:

- Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation).

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers characterize the physical and chemical stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Tests:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hygroscopicity: Store samples at 25°C with controlled humidity (0–90% RH) and monitor mass changes over 30 days.

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track degradation via UV spectroscopy.

- Data Interpretation: Compare results with safety guidelines (e.g., decomposition thresholds >150°C) and adjust storage to inert atmospheres or amber glassware if instability is observed .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Methodological Answer:

- Primary Techniques:

- NMR Spectroscopy: Use H NMR to identify methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). C NMR confirms quaternary carbons in the piperidine ring.

- Mass Spectrometry: HRMS (ESI+) provides exact mass confirmation (e.g., [M+H] at m/z 204.162).

- Supplementary Methods:

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical properties of this compound?

Methodological Answer:

- Computational Setup:

- Validation:

Table 1: Thermochemical Comparison (Experimental vs. DFT)

| Property | Experimental Value (Methylpiperidine Analogue) | DFT Calculation | Error |

|---|---|---|---|

| Boiling Point (°C) | 145–150 | 142 | 2% |

| ΔvapH° (kJ/mol) | 45.2 | 43.8 | 3% |

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

Q. What strategies optimize regioselectivity in derivatizing this compound for medicinal chemistry applications?

Methodological Answer:

- Directed Functionalization:

- Electrophilic Aromatic Substitution: Use Lewis acids (e.g., AlCl) to direct substituents to the para position of the phenyl ring.

- Protecting Groups: Temporarily block the piperidine nitrogen with Boc groups to prevent unwanted side reactions.

- Validation:

- Monitor reaction progress via TLC and isolate products using preparative HPLC.

- Compare regioselectivity ratios (ortho:para) under varying catalysts (e.g., FeCl vs. ZnCl) .

Q. How can researchers assess the biological activity of this compound derivatives?

Methodological Answer: